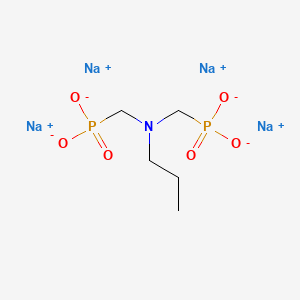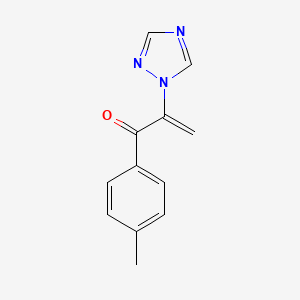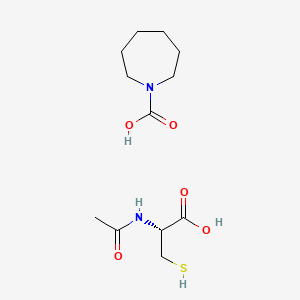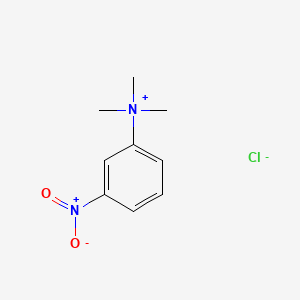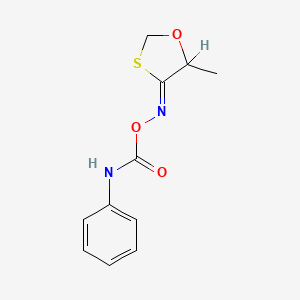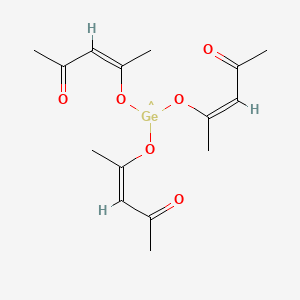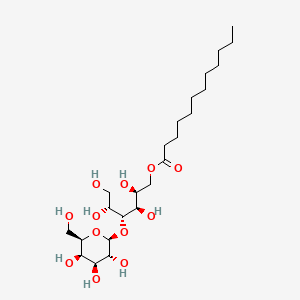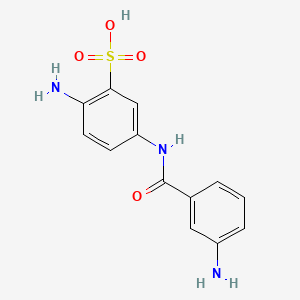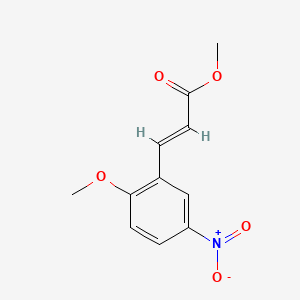
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate can be synthesized through a series of chemical reactions starting from 2,4-dimethoxybenzoic acid. The key steps involve decarboxylative iodination followed by a palladium(II)-catalyzed Heck reaction . The nitration at the 5-position of the benzene ring is achieved using nitric acid in acetic acid, resulting in the desired regioisomer as a single product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxy-5-nitrophenyl)acrylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acrylate moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,4-dimethoxy-5-nitrophenyl)acrylate: Similar structure with an additional methoxy group.
Methyl 2-acetyl-3-(3-nitrophenyl)acrylate: Contains an acetyl group instead of a methoxy group.
Methyl 2-acetyl-3-(5-(3-nitrophenyl)-2-furyl)acrylate: Contains a furyl ring instead of a methoxy group.
Uniqueness
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
94006-37-8 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl (E)-3-(2-methoxy-5-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO5/c1-16-10-5-4-9(12(14)15)7-8(10)3-6-11(13)17-2/h3-7H,1-2H3/b6-3+ |
InChI Key |
OWLBJCIGCQVGCE-ZZXKWVIFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C(=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



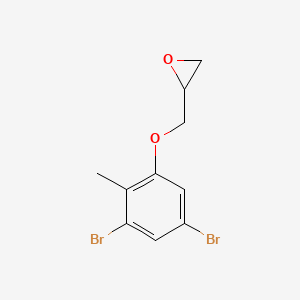

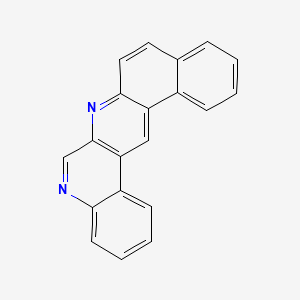
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
